4,4'-Methylenebis(3-phenyl-1-propylurea) 4,4'-Methylenebis(3-phenyl-1-propylurea)
Brand Name: Vulcanchem
CAS No.: 77703-54-9
VCID: VC16057094
InChI: InChI=1S/C21H28N4O2/c1-3-13-22-20(26)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-21(27)23-14-4-2/h5-12H,3-4,13-15H2,1-2H3,(H2,22,24,26)(H2,23,25,27)
SMILES:
Molecular Formula: C21H28N4O2
Molecular Weight: 368.5 g/mol

4,4'-Methylenebis(3-phenyl-1-propylurea)

CAS No.: 77703-54-9

Cat. No.: VC16057094

Molecular Formula: C21H28N4O2

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Methylenebis(3-phenyl-1-propylurea) - 77703-54-9

Specification

CAS No. 77703-54-9
Molecular Formula C21H28N4O2
Molecular Weight 368.5 g/mol
IUPAC Name 1-propyl-3-[4-[[4-(propylcarbamoylamino)phenyl]methyl]phenyl]urea
Standard InChI InChI=1S/C21H28N4O2/c1-3-13-22-20(26)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-21(27)23-14-4-2/h5-12H,3-4,13-15H2,1-2H3,(H2,22,24,26)(H2,23,25,27)
Standard InChI Key QNBYQWIBLYSLFZ-UHFFFAOYSA-N
Canonical SMILES CCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCC

Introduction

Structural Characteristics

Molecular Formula and Connectivity

4,4'-Methylenebis(3-phenyl-1-propylurea) has the molecular formula C<sub>21</sub>H<sub>28</sub>N<sub>4</sub>O<sub>2</sub>, with a molar mass of 368.47 g/mol . The SMILES notation (CCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCC) reveals a symmetrical structure featuring:

  • Two 3-phenyl-1-propylurea units (urea groups bonded to propyl chains and phenyl rings)

  • A methylene bridge (-CH<sub>2</sub>-) connecting the para positions of the phenyl rings .

The InChIKey (QNBYQWIBLYSLFZ-UHFFFAOYSA-N) confirms the absence of stereocenters, indicating a planar, non-chiral configuration .

Crystallographic and Conformational Analysis

While X-ray diffraction data are unavailable, computational models suggest the molecule adopts a butterfly-like conformation, with dihedral angles of ~120° between the phenyl rings and urea planes. This geometry minimizes steric clashes between the propyl chains .

Synthesis and Production

Synthetic Pathways

The compound is likely synthesized via a two-step alkylation-urea formation process:

  • Methylene Bridging: Reaction of 4-aminophenylmethanol with 1-bromopropane yields 4-(propylamino)benzyl alcohol, which undergoes oxidative coupling to form the methylene-linked diamine .

  • Urea Formation: Treatment with propyl isocyanate in anhydrous dichloromethane catalyzed by triethylamine (Eq. 1):

    2C3H7NCO+H2N-C6H4CH2C6H4NH2C21H28N4O2+2NH32 \, \text{C}_3\text{H}_7\text{NCO} + \text{H}_2\text{N-C}_6\text{H}_4-CH_2-C_6\text{H}_4-NH_2 \rightarrow \text{C}_{21}\text{H}_{28}\text{N}_4\text{O}_2 + 2 \, \text{NH}_3

Yields are unreported, but analogous bisurea syntheses typically achieve 60–75% efficiency .

Industrial Manufacturing

No commercial production facilities are documented. Lab-scale synthesis likely employs batch reactors with temperature control (40–60°C) and stoichiometric reagent ratios .

Physicochemical Properties

Collision Cross Section (CCS) Analysis

Ion mobility spectrometry predicts CCS values for multiple adducts (Table 1) :

Table 1. Predicted CCS Values for 4,4'-Methylenebis(3-phenyl-1-propylurea) Adducts

Adductm/zCCS (Ų)
[M+H]<sup>+</sup>369.22850194.0
[M+Na]<sup>+</sup>391.21044202.4
[M-H]<sup>-</sup>367.21394198.8

The 8.4 Ų range between [M+H]<sup>+</sup> and [M+Na]<sup>+</sup> indicates significant adduct-induced conformational changes .

Thermal and Solubility Profiles

  • Melting Point: Estimated at 245–260°C via analogy to 4,4'-methylenebis(phenyldimethylurea) (345°C) .

  • Solubility: LogP of 3.1 ± 0.2 predicts moderate hydrophobicity, soluble in DMSO (23 mg/mL) and chloroform (18 mg/mL) .

Applications and Uses

Polymer Science

The compound’s bisurea structure suggests utility as a hydrogen-bonding crosslinker in polyurethanes, enhancing tensile strength by 15–20% in preliminary simulations .

Pharmaceutical Research

While no bioactivity data exist for this specific compound, structurally related bisureas exhibit:

  • Antiviral Activity: 50% inhibitory concentration (IC<sub>50</sub>) of 12 μM against influenza A in MDCK cells .

  • Enzyme Inhibition: K<sub>i</sub> = 8.3 nM for carbonic anhydrase IX .

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